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HIV-1 protease-IN-1 -

HIV-1 protease-IN-1

Catalog Number: EVT-15277685
CAS Number:
Molecular Formula: C25H35N3O6S
Molecular Weight: 505.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

HIV-1 protease-IN-1 is a compound designed to inhibit the activity of the human immunodeficiency virus type 1 protease, an essential enzyme in the HIV life cycle. This enzyme facilitates the cleavage of viral polyproteins into functional proteins necessary for the assembly of infectious virions. The inhibition of HIV-1 protease is crucial in antiretroviral therapy, as it prevents viral replication and helps manage HIV infections.

Source

HIV-1 protease-IN-1 is synthesized through various chemical methods that focus on creating compounds capable of binding to the active site of the HIV-1 protease. The development of such inhibitors is vital due to the prevalence of HIV and its associated diseases globally.

Classification

HIV-1 protease-IN-1 belongs to the class of aspartyl protease inhibitors, specifically targeting the retroviral protease family. It acts by mimicking the natural substrates of the protease, thereby blocking its enzymatic activity.

Synthesis Analysis

Methods

The synthesis of HIV-1 protease-IN-1 typically involves several chemical techniques, including:

  • Solid-phase peptide synthesis: This method allows for the assembly of peptide sequences that resemble substrate structures.
  • Split-primer polymerase chain reaction: Used to generate transcription templates for producing enzymatically active HIV-1 proteases from PCR products .
  • Chemical ligation techniques: These techniques enable the formation of covalent bonds between peptide fragments, creating a complete and functional inhibitor molecule .

Technical Details

The synthesis often requires careful design to ensure that the compound can effectively bind to the active site of the HIV-1 protease. This includes optimizing structural features such as ring size and functional groups that enhance binding affinity and selectivity against various HIV strains .

Molecular Structure Analysis

Structure

HIV-1 protease-IN-1 typically exhibits a structure that includes:

  • Dimeric form: The mature HIV-1 protease exists as a 22 kDa homodimer, with each subunit comprising 99 amino acids. The active site is formed between these subunits, containing a catalytic triad composed of aspartate residues .
  • Flap regions: These are dynamic segments that move to allow substrate access and are crucial for enzyme function .

Data

Structural studies using X-ray crystallography reveal intricate details about how inhibitors like HIV-1 protease-IN-1 interact with the enzyme, providing insights into their binding mechanisms and affinities.

Chemical Reactions Analysis

Reactions

HIV-1 protease-IN-1 undergoes specific interactions with the active site of the HIV-1 protease, leading to:

  • Competitive inhibition: The compound competes with natural substrates for binding to the active site.
  • Conformational changes: Binding induces structural rearrangements in both the inhibitor and the enzyme, which can affect catalytic activity .

Technical Details

Advanced techniques such as nuclear magnetic resonance spectroscopy and molecular dynamics simulations are employed to study these interactions in detail, revealing how flexibility in both inhibitor and enzyme structures contributes to their binding dynamics .

Mechanism of Action

Process

The mechanism by which HIV-1 protease-IN-1 inhibits viral replication involves:

  1. Binding: The inhibitor binds to the active site of HIV-1 protease.
  2. Prevention of cleavage: By occupying this site, it prevents the cleavage of viral polyproteins, thereby halting the maturation process necessary for viral infectivity.
  3. Reduced viral load: This inhibition ultimately leads to a decrease in viral load in infected individuals, aiding in disease management.

Data

Studies have shown that effective inhibitors can significantly lower viral replication rates in vitro, demonstrating their potential therapeutic benefits .

Physical and Chemical Properties Analysis

Physical Properties

HIV-1 protease-IN-1 typically exhibits properties such as:

  • Solubility: Varies based on molecular structure; modifications can enhance solubility in biological fluids.
  • Stability: Stability under physiological conditions is crucial for therapeutic efficacy.

Chemical Properties

Key chemical properties include:

  • Molecular weight: Generally around 500 Da or less, allowing for efficient cellular uptake.
  • pKa values: Relevant for understanding ionization states at physiological pH, influencing binding interactions.

Relevant analyses include differential scanning calorimetry to assess thermal stability and isothermal titration calorimetry for binding affinity measurements .

Applications

Scientific Uses

HIV-1 protease-IN-1 serves multiple scientific purposes:

  • Antiviral therapy development: It plays a critical role in designing new antiretroviral drugs aimed at treating HIV infections.
  • Research tool: The compound aids researchers in understanding enzyme kinetics and mechanisms of action within retroviral systems.
  • Resistance studies: It helps investigate resistance mechanisms against existing therapies by analyzing how mutations in HIV affect inhibitor efficacy .
Introduction to HIV-1 Protease as a Therapeutic Target

Role of HIV-1 Protease in Viral Replication and Maturation

HIV-1 protease (PR) is a homodimeric aspartyl enzyme comprising two identical 99-amino acid subunits that form a single active site at their interface. Each monomer contributes a catalytic aspartic acid residue (Asp25) within the conserved Asp-Thr-Gly triad essential for proteolytic function [1] [5]. This enzyme executes precise polyprotein processing during viral maturation, cleaving Gag and Gag-Pol polyproteins at nine specific sites to liberate structural proteins and functional enzymes (including reverse transcriptase and integrase) [1] [4]. The protease recognizes distinct cleavage sequences characterized by aromatic residues (Phe or Tyr) at the P1 position and proline at P1'—a unique signature among viral proteases [5] [7].

Recent studies utilizing nanoscale flow cytometry and instant structured illumination microscopy have revealed that protease activation occurs during viral assembly—hours earlier than previously believed—with enzymatic activity detectable prior to viral budding [2]. This finding has significant therapeutic implications, as premature protease activation triggers pyroptotic death of infected cells, suggesting a potential strategy for reservoir elimination. The enzyme's flexible β-sheet "flaps" (residues 43-58) undergo conformational changes from open to closed states upon substrate binding, regulating access to the active site and enabling stringent substrate selectivity [1] [6].

Table 1: Key Structural Features of HIV-1 Protease

Structural ElementResidue PositionsFunctional Significance
Catalytic triadAsp25-Thr26-Gly27Catalytic aspartates activate water molecule for nucleophilic attack
Flap region43-58Mobile β-hairpins that control substrate access to active site
Dimer interface1-5 (N-terminal), 95-99 (C-terminal)Stabilizes homodimeric structure via four antiparallel β-strands
Substrate binding sitesS4-S4'Eight subsites accommodating substrate residues P4-P4'

Historical Development of Protease Inhibitors in Antiretroviral Therapy

The development of HIV-1 protease inhibitors (PIs) represents a landmark achievement in structure-based drug design. Following the resolution of HIV-1 PR's crystal structure in 1989, researchers exploited the enzyme's C₂ symmetry to design transition-state mimetics that competitively inhibit the active site [1] [7]. Saquinavir, approved in 1995, became the first clinically available PI, featuring a hydroxyethylamine core that mimics the tetrahedral transition state during peptide bond hydrolysis [3]. Its decahydroisoquinoline moiety occupies the S1' pocket while the quinoline-2-carbonyl group binds the S3 subsite, achieving a potent Kᵢ of 0.12 nM [3].

Subsequent generations of PIs addressed limitations of early inhibitors. Pharmacokinetic enhancement through ritonavir boosting (CYP3A4 inhibition) became a standard strategy to overcome poor oral bioavailability [3] [8]. Second-generation inhibitors like lopinavir (2000) and darunavir (2006) incorporated bulky bis-tetrahydrofuran groups that formed robust hydrogen-bonding networks with protease backbone atoms—interactions less compromised by resistance mutations [7] [8]. To date, nine FDA-approved PIs have transformed AIDS from a fatal disease to a manageable chronic condition when used in combination antiretroviral therapy (cART) [3] [7].

Table 2: Evolution of Protease Inhibitors in HIV Therapy

GenerationRepresentative InhibitorsDesign InnovationApproval Year
First-generationSaquinavir, Ritonavir, IndinavirPeptide-mimetic transition state analogs1995-1996
Second-generationLopinavir, AtazanavirBackbone-binding strategy, resistance profile improvement2000-2003
Third-generationTipranavir, DarunavirNon-peptidic scaffolds; enhanced activity against resistant strains2005-2006

Emergence of Drug Resistance and Need for Novel Inhibitors

Despite therapeutic successes, extensive resistance mutations severely compromise PI efficacy. Resistance evolves through a stepwise accumulation of mutations classified as primary (major) or secondary (minor). Primary mutations (e.g., D30N, V82A, I84V) occur in the substrate-binding cleft and directly reduce inhibitor binding affinity [4] [8]. Secondary mutations emerge outside the active site to restore viral fitness via enhanced catalytic efficiency or improved substrate recognition [4]. Highly resistant variants harbor 10-20 mutations that collectively reduce inhibitor affinity by several orders of magnitude while maintaining substrate processing capability [8].

Alarmingly, cross-resistance patterns have rendered entire PI generations ineffective against certain viral strains. For example, the V82F/I84V double mutation confers resistance to multiple first-generation inhibitors [8]. Compensatory mutations in Gag cleavage sites (e.g., NC-p2 and p2-p6) further exacerbate resistance by enhancing substrate recognition by mutated proteases [4] [8]. These evolutionary adaptations underscore the urgent need for novel inhibition strategies targeting protease elements less susceptible to mutation, such as:

  • Dimerization interfaces: Disrupting subunit association prevents functional active site formation [7]
  • Allosteric sites: Non-active site inhibitors avoid competition with substrates [6]
  • Conserved structural elements: Targeting flap regions or catalytic aspartates [1] [8]

HIV-1 protease-IN-1 emerges within this context as an investigational compound designed to overcome limitations of current PIs through innovative binding mechanisms that retain efficacy against highly resistant protease variants. Its development represents the ongoing quest for next-generation antiretrovirals capable of suppressing multi-drug-resistant HIV.

Table 3: Common Resistance Mutations Against FDA-Approved Protease Inhibitors

Protease InhibitorMajor Resistance MutationsClinical Resistance Impact
SaquinavirG48V, L90MHigh-level resistance with 4-5 mutations
LopinavirV32I, I47A, L76VRequires multiple mutations (≥5) for high resistance
DarunavirI50V, I54M, L89VHigh genetic barrier; >10 mutations needed for resistance

Properties

Product Name

HIV-1 protease-IN-1

IUPAC Name

(3S)-N-[(2S,3R)-3-hydroxy-4-[(4-hydroxyphenyl)sulfonyl-(2-methylpropyl)amino]-1-phenylbutan-2-yl]morpholine-3-carboxamide

Molecular Formula

C25H35N3O6S

Molecular Weight

505.6 g/mol

InChI

InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(32,33)21-10-8-20(29)9-11-21)16-24(30)22(14-19-6-4-3-5-7-19)27-25(31)23-17-34-13-12-26-23/h3-11,18,22-24,26,29-30H,12-17H2,1-2H3,(H,27,31)/t22-,23-,24+/m0/s1

InChI Key

QSIGJISDQQMQLD-KMDXXIMOSA-N

Canonical SMILES

CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)C2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

Isomeric SMILES

CC(C)CN(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2COCCN2)O)S(=O)(=O)C3=CC=C(C=C3)O

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